2-Dimethylphosphorylpropanoic acid
Description
2-Dimethylphosphorylpropanoic acid (hypothetical structure: CH₃-C(PO(OH)(OCH₃)₂)-COOH) is a propanoic acid derivative featuring a dimethylphosphoryl group at the second carbon. Phosphoryl groups are known to influence acidity, solubility, and biological activity, making such compounds relevant in medicinal chemistry and material science .
Properties
IUPAC Name |
2-dimethylphosphorylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4(5(6)7)9(2,3)8/h4H,1-3H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGPTFRGDKAABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)P(=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylphosphorylpropanoic acid typically involves the reaction of propanoic acid derivatives with dimethylphosphorylating agents. One common method includes the condensation of propanoic acid with dimethylphosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphoryl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Dimethylphosphorylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
2-Dimethylphosphorylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for phosphoryl group interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting phosphoryl-related pathways.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Dimethylphosphorylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors that recognize phosphoryl groups. The compound can act as a substrate or inhibitor in various biochemical pathways, influencing processes like phosphorylation and dephosphorylation. These interactions are crucial in regulating cellular functions and metabolic activities.
Comparison with Similar Compounds
Structural and Functional Analysis
- The methyl ester (CAS 33771-60-7) is stabilized for storage and handling, whereas the free acid form may exhibit stronger acidity due to the phosphoryl group’s electron-withdrawing effects .
- Aryl-Substituted Propanoic Acids: 2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS 468064-83-7): The methoxyphenyl group contributes to lipophilicity, likely enhancing blood-brain barrier penetration. 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS 66-02-4): The diiodophenyl moiety suggests applications in radiology or thyroid research. Its high molecular weight and iodine content may confer stability but pose challenges in solubility .
Biological Activity
2-Dimethylphosphorylpropanoic acid (DMPA) is a compound of significant interest in biological and medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores the biological activity of DMPA, including its mechanisms of action, effects on various biological systems, and potential applications in medicine.
Chemical Structure and Properties
DMPA is characterized by the presence of a dimethylphosphoryl group attached to a propanoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 178.11 g/mol. The structural formula can be represented as follows:
Enzyme Inhibition
DMPA has been shown to exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it may act as a reversible inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Cytotoxic Effects
Research indicates that DMPA possesses cytotoxic properties against certain cancer cell lines. In vitro studies have demonstrated that DMPA induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to induce oxidative stress has also been linked to its cytotoxic effects, leading to mitochondrial dysfunction and subsequent cell death.
Case Studies
- Cervical Cancer Cell Lines : A study investigated the effects of DMPA on HeLa cells, a cervical cancer line. Treatment with DMPA resulted in significant reductions in cell viability and induced apoptosis, as evidenced by increased levels of pro-apoptotic markers such as BAX and NOXA while decreasing anti-apoptotic proteins like Bcl-XL .
- Neuroprotective Effects : Another study explored the neuroprotective potential of DMPA against neurotoxic agents. It was found that DMPA could mitigate cell death induced by oxidative stress, suggesting its potential use in neurodegenerative diseases.
Table 1: Summary of Biological Activities of DMPA
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Reversible inhibition of AChE | |
| Cytotoxicity | Induces apoptosis in HeLa cells | |
| Neuroprotection | Protects against oxidative stress-induced damage |
Table 2: Concentration-Dependent Effects of DMPA on HeLa Cells
| Concentration (mM) | Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 75 | 20 |
| 20 | 42 | 46 |
| 50 | 31 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
